2-(4-Bromophenyl)-1lambda6,2,5-thiadiazolidine-1,1-dione; [(4-bromophenyl)sulfamoyl](2-chloroethyl)amine
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Overview
Description
2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione; (4-bromophenyl)sulfamoylamine is a complex organic compound that features a bromophenyl group and a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione typically involves the reaction of 4-bromophenyl isothiocyanate with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with applications in organic synthesis.
4-(4-Bromophenyl)-2-thiazolethiol: A compound with a similar bromophenyl group and sulfur-containing ring.
Uniqueness
2-(4-bromophenyl)-1??,2,5-thiadiazolidine-1,1-dione is unique due to its thiadiazolidine ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other brominated aromatic compounds and enhances its potential for diverse applications .
Properties
Molecular Formula |
C16H19Br2ClN4O4S2 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
4-bromo-N-(2-chloroethylsulfamoyl)aniline;2-(4-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C8H10BrClN2O2S.C8H9BrN2O2S/c9-7-1-3-8(4-2-7)12-15(13,14)11-6-5-10;9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,11-12H,5-6H2;1-4,10H,5-6H2 |
InChI Key |
ZRYSTBRPOCNDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)Br.C1=CC(=CC=C1NS(=O)(=O)NCCCl)Br |
Origin of Product |
United States |
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